(S)-Piperidin-3-YL-acetic acid ethyl ester

Chiral Resolution Stereochemical Purity Pharmaceutical Intermediates

This (S)-enantiomer ensures consistent target engagement in PI3Kδ inhibitor (biochemical IC₅₀ 2.30 nM) and ATX modulator programs. Procuring stereochemically pure material (≥97% ee) eliminates chiral preparative chromatography during lead optimization, reducing synthesis cycle time and cost per gram. The ethyl ester (LogP 1.27) provides ~3,000‑fold higher passive membrane permeability versus the free carboxylic acid for CNS‑targeting programs. Validate your SAR with the correct stereoisomer — do not compromise data with racemic mixtures.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B8023253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Piperidin-3-YL-acetic acid ethyl ester
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CCCNC1
InChIInChI=1S/C9H17NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3/t8-/m0/s1
InChIKeyRJFIWCWTENIBKC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Piperidin-3-YL-acetic acid ethyl ester: Chiral Building Block Specifications and Key Identifiers


(S)-Piperidin-3-YL-acetic acid ethyl ester (CAS: 188883-58-1), systematically named ethyl 2-[(3S)-piperidin-3-yl]acetate, is a chiral piperidine derivative with the molecular formula C₉H₁₇NO₂ and a molar mass of 171.24 g/mol . Its hydrochloride salt (CAS: 2364523-82-8; C₉H₁₈ClNO₂; MW: 207.70 g/mol) is the predominant commercial form utilized in pharmaceutical synthesis to enhance stability and aqueous solubility [1]. The compound features a saturated piperidine ring with a defined (S)-stereochemical configuration at the C3 position, coupled with an ethyl acetate side chain that confers moderate lipophilicity . This structural arrangement positions the compound as a versatile chiral intermediate for constructing biologically active molecules, particularly those requiring precise spatial orientation for receptor recognition .

Why Generic Substitution Fails: (S)-Piperidin-3-YL-acetic acid ethyl ester Chiral Integrity Requirements


Generic substitution of (S)-Piperidin-3-YL-acetic acid ethyl ester with its (R)-enantiomer or racemic mixture is scientifically invalid for applications requiring defined stereochemistry. The (S)-configuration at the piperidine C3 position is critical for biological target engagement, as the spatial orientation of the nitrogen atom and the acetic acid side chain dictates binding affinity and selectivity . Commercial batches of the (S)-enantiomer are specified at ≥98% purity by HPLC, with the (R)-enantiomer identified as a key impurity minimized through optimized chiral resolution protocols . Procurement of racemic ethyl 2-(piperidin-3-yl)acetate (CAS: 64995-88-6) or the (R)-enantiomer (CAS: 188883-57-0) introduces stereochemical heterogeneity that can confound structure-activity relationship studies, reduce synthetic yield of downstream chiral products, and produce off-target pharmacological effects in biological assays .

(S)-Piperidin-3-YL-acetic acid ethyl ester: Quantitative Comparative Evidence for Procurement Decisions


Enantiomeric Purity Specification vs. Racemic and (R)-Enantiomer Standards

The (S)-enantiomer of piperidin-3-yl-acetic acid ethyl ester is commercially supplied with a minimum purity specification of ≥98% as verified by high-performance liquid chromatography (HPLC), with the (R)-enantiomer explicitly identified as a key impurity that is minimized through optimized reaction conditions and chiral separation . In contrast, the racemic mixture (2-(piperidin-3-yl)-acetic acid ethyl ester, CAS: 64995-88-6) contains approximately 50% of the undesired (R)-enantiomer, while the isolated (R)-enantiomer (CAS: 188883-57-0) is supplied with purity specifications typically ranging from 95% to 97% . The procurement of stereochemically defined (S)-enantiomer eliminates the need for downstream chiral separation, reducing both synthetic steps and purification costs in drug candidate development .

Chiral Resolution Stereochemical Purity Pharmaceutical Intermediates Quality Control

Lipophilicity and Membrane Permeability: LogP Comparison with (R)-Enantiomer and Piperidine Carboxylate Analogs

The (S)-Piperidin-3-YL-acetic acid ethyl ester exhibits a calculated LogP value of approximately 1.27, which reflects a balanced lipophilic-hydrophilic profile suitable for membrane permeability while maintaining adequate aqueous solubility for formulation [1]. This LogP value is identical to that of its (R)-enantiomer (CAS: 188883-57-0, LogP = 1.268), confirming that enantiomeric configuration does not alter bulk lipophilicity [2]. However, both ethyl ester enantiomers differ substantially from the corresponding free acid (S)-Piperidin-3-yl-acetic acid (CAS: 1260609-67-3), which exhibits an XlogP of -2.2 and a topological polar surface area (TPSA) of 49.3 Ų . The ethyl ester modification increases LogP by approximately 3.5 units relative to the free carboxylic acid, enhancing predicted blood-brain barrier penetration and passive membrane diffusion by approximately two orders of magnitude based on established LogP-membrane permeability correlations .

Lipophilicity Blood-Brain Barrier Penetration ADME Physicochemical Properties

Synthetic Utility in PI3Kδ Inhibitor Development: Scaffold for Potent Kinase Inhibition

The (S)-Piperidin-3-YL-acetic acid ethyl ester scaffold has been incorporated into advanced PI3Kδ inhibitors demonstrating picomolar to low nanomolar potency in biochemical assays. A representative compound built on this chiral piperidine core (CHEMBL2165502/BDBM50394893) exhibited an IC₅₀ of 2.30 nM against PI3Kδ in a competitive fluorescence polarization assay after 30 minutes of incubation [1]. In a cellular context measuring PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, this same chemotype achieved an IC₅₀ of 102 nM via electrochemiluminescence assay [2]. Importantly, the compound demonstrated favorable selectivity with respect to CYP3A4 inhibition, showing an IC₅₀ of 10,000 nM (10 μM) in time-dependent inhibition studies using human liver microsomes, indicating a selectivity window of over 4,300-fold for the intended kinase target over this major drug-metabolizing enzyme [3].

PI3Kδ Inhibition Kinase Inhibitors Cancer Therapeutics Immunology

Differential Reactivity and Derivatization Flexibility vs. Piperidine Carboxylate Analogs

The ethyl acetate side chain of (S)-Piperidin-3-YL-acetic acid ethyl ester provides greater synthetic flexibility than piperidine carboxylate analogs. The acetic acid linker positions the ester functionality two carbons away from the piperidine ring, enabling selective hydrolysis to the free carboxylic acid (S)-piperidin-3-yl-acetic acid (XlogP = -2.2, TPSA = 49.3 Ų) for subsequent amide coupling reactions . This contrasts with piperidine-3-carboxylate derivatives where the ester is directly attached to the ring, limiting conformational freedom in downstream products. The extended linker in the acetic acid derivative allows for a wider range of accessible dihedral angles and binding conformations, which is particularly valuable for optimizing ligand-receptor interactions in structure-based drug design [1]. Additionally, the ethyl ester serves as a metabolically labile protecting group that can be enzymatically cleaved in vivo to release the active carboxylic acid moiety, a strategy employed in prodrug design for improved oral bioavailability [2].

Ester Hydrolysis Amide Bond Formation Prodrug Design Synthetic Versatility

(S)-Piperidin-3-YL-acetic acid ethyl ester: Optimal Procurement and Application Scenarios


Stereochemically Defined Synthesis of PI3Kδ Inhibitors for Oncology and Immunology Programs

The (S)-enantiomer is essential for constructing PI3Kδ inhibitor candidates requiring defined stereochemistry at the piperidine C3 position. The ≥98% enantiomeric purity specification ensures that lead compounds built on this scaffold maintain consistent target engagement profiles, with representative chemotypes demonstrating biochemical IC₅₀ values of 2.30 nM against PI3Kδ and cellular IC₅₀ values of 102 nM in pAKT inhibition assays [4]. Procurement of the (S)-enantiomer rather than racemic material eliminates the need for chiral preparative chromatography during lead optimization, reducing both synthetic cycle time and cost per gram of advanced intermediate .

Blood-Brain Barrier Penetrant CNS Drug Candidate Development

The ethyl ester form (LogP = 1.27) is preferred over the free carboxylic acid (LogP = -2.2) for CNS-targeting programs requiring blood-brain barrier penetration [4]. The 3.5-unit LogP difference corresponds to an approximately 3,000-fold increase in predicted passive membrane permeability, enabling more efficient brain exposure in preclinical pharmacokinetic studies. The hydrochloride salt form (CAS: 2364523-82-8) provides enhanced aqueous solubility and crystallinity, facilitating accurate formulation for both in vitro and in vivo CNS pharmacology experiments . The (S)-configuration ensures that any observed CNS activity is attributable to the correct stereoisomer, avoiding confounding data from racemic mixtures that may exhibit divergent receptor binding kinetics .

Autotaxin (ATX) Inhibitor Development for Inflammatory and Autoimmune Disorders

The (S)-Piperidin-3-YL-acetic acid scaffold serves as a key structural component in autotaxin (ATX) modulator development. Patent disclosures specifically claim 2-(1-(1-(6-((cyclohexyl)oxy)-5-(trifluoromethyl)naphthalen-2-yl)ethyl)piperidin-3-yl)acetic acid derivatives as ATX inhibitors for treating inflammation and autoimmune disorders, wherein the piperidin-3-yl-acetic acid moiety is a required pharmacophoric element [4]. The (S)-configured ethyl ester provides a protected precursor that can be selectively deprotected to the active carboxylic acid after N-alkylation or reductive amination steps, enabling modular assembly of structurally diverse ATX inhibitor libraries . Procuring the stereochemically pure (S)-enantiomer ensures that SAR data generated from these libraries accurately reflects the contribution of chiral geometry to ATX inhibition potency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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